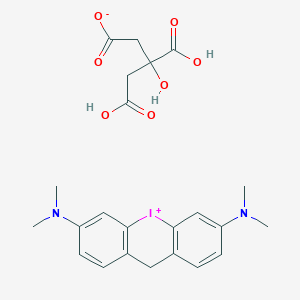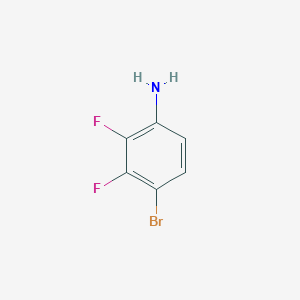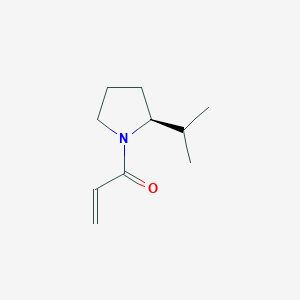
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI), also known as S-(-)-1-methyl-2-(1-pyrrolidinyl)-1-propanone, is a chiral compound that belongs to the class of pyrrolidines. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form complexes with metal ions, which can further enhance its reactivity.
Biochemische Und Physiologische Effekte
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) in scientific research. One area of interest is its potential use as a catalyst in asymmetric reactions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation.
Synthesemethoden
The synthesis of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) can be achieved through various methods. One of the most commonly used methods is the condensation reaction between pyrrolidine and acetone. The reaction is catalyzed by an acid catalyst, and the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
123445-42-1 |
|---|---|
Produktname |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-[(2S)-2-propan-2-ylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-4-10(12)11-7-5-6-9(11)8(2)3/h4,8-9H,1,5-7H2,2-3H3/t9-/m0/s1 |
InChI-Schlüssel |
YIPARVXCQGBNEZ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CC(C)C1CCCN1C(=O)C=C |
Kanonische SMILES |
CC(C)C1CCCN1C(=O)C=C |
Synonyme |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



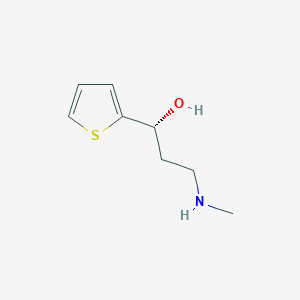
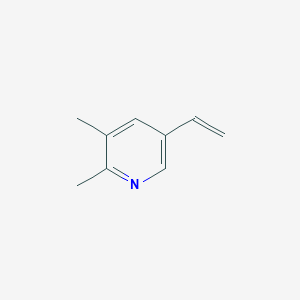
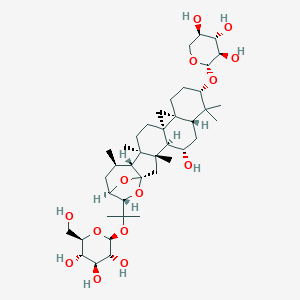
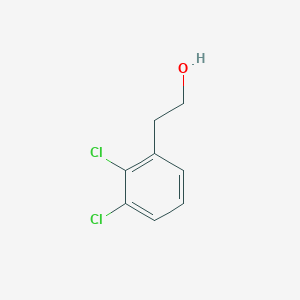
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
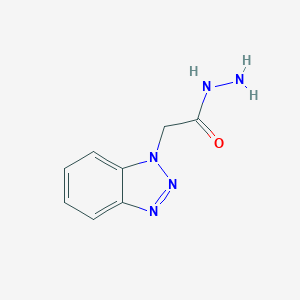

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
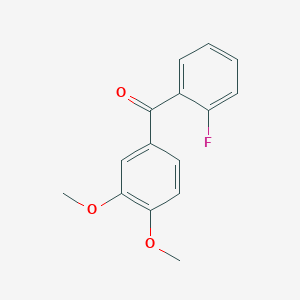
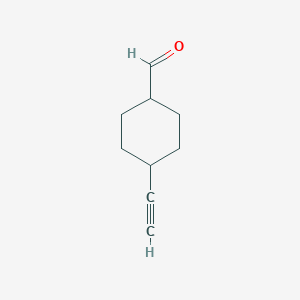
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
